2-(Difluoromethyl)-3-fluorobenzaldehyde
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Overview
Description
2-(Difluoromethyl)-3-fluorobenzaldehyde is an organic compound that features both difluoromethyl and fluorobenzaldehyde functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the difluoromethylation of a fluorobenzaldehyde precursor using difluoromethylating reagents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often include the use of a base and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-3-fluorobenzaldehyde may involve large-scale difluoromethylation processes using metal-based catalysts to transfer CF₂H groups to the benzene ring . These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-3-fluorobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include difluoromethyl-substituted carboxylic acids, alcohols, and various substituted benzaldehydes .
Scientific Research Applications
2-(Difluoromethyl)-3-fluorobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Industry: It is used in the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-3-fluorobenzaldehyde involves its interaction with various molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of these molecular targets, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethyl)benzaldehyde
- 3-Fluorobenzaldehyde
- 2,3-Difluorobenzaldehyde
Uniqueness
2-(Difluoromethyl)-3-fluorobenzaldehyde is unique due to the presence of both difluoromethyl and fluorobenzaldehyde groups, which confer distinct chemical properties.
Properties
Molecular Formula |
C8H5F3O |
---|---|
Molecular Weight |
174.12 g/mol |
IUPAC Name |
2-(difluoromethyl)-3-fluorobenzaldehyde |
InChI |
InChI=1S/C8H5F3O/c9-6-3-1-2-5(4-12)7(6)8(10)11/h1-4,8H |
InChI Key |
JBALLLFTNBXYQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(F)F)C=O |
Origin of Product |
United States |
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